molecular formula C9H10N2OS2 B11453351 2-(Acetylamino)-4,5-dimethylthiophen-3-yl thiocyanate

2-(Acetylamino)-4,5-dimethylthiophen-3-yl thiocyanate

Cat. No.: B11453351
M. Wt: 226.3 g/mol
InChI Key: POOFBVLCOMUWSD-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4,5-dimethylthiophen-3-yl thiocyanate is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetylamino group, two methyl groups, and a thiocyanate group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4,5-dimethylthiophen-3-yl thiocyanate can be achieved through several synthetic routes. One common method involves the thiocyanation of a suitable thiophene precursor. The thiocyanation reaction can be carried out using ammonium thiocyanate and a suitable oxidizing agent, such as hydrogen peroxide or iodine, under mild conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product can be isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale thiocyanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4,5-dimethylthiophen-3-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thiophenes

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4,5-dimethylthiophen-3-yl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential cellular processes, resulting in antimicrobial or anticancer effects . Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress within cells, further contributing to its biological activity .

Comparison with Similar Compounds

2-(Acetylamino)-4,5-dimethylthiophen-3-yl thiocyanate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2OS2

Molecular Weight

226.3 g/mol

IUPAC Name

(2-acetamido-4,5-dimethylthiophen-3-yl) thiocyanate

InChI

InChI=1S/C9H10N2OS2/c1-5-6(2)14-9(11-7(3)12)8(5)13-4-10/h1-3H3,(H,11,12)

InChI Key

POOFBVLCOMUWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1SC#N)NC(=O)C)C

Origin of Product

United States

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